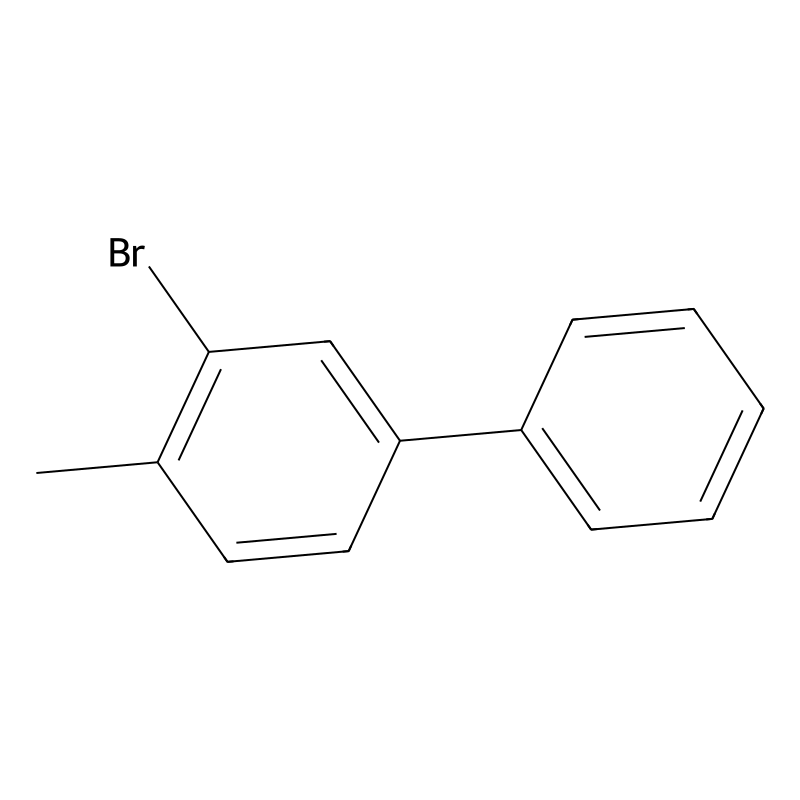

3-Bromo-4-methylbiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structure

Due to the presence of a biphenyl core and a bromine group, 3-Bromo-4-methylbiphenyl could potentially be investigated for its role in various research areas. Biphenyl derivatives are known for their applications in liquid crystals [], organic electronics [], and medicinal chemistry []. The bromine group can be a useful functional group for further chemical modifications, allowing the creation of more complex molecules with specific properties.

Need for further research

More research is needed to determine the specific properties and potential applications of 3-Bromo-4-methylbiphenyl. Scientific databases may contain unpublished research on this compound, but accessing this information may require a subscription.

3-Bromo-4-methylbiphenyl is an organic compound classified as a biphenyl derivative, characterized by the presence of a bromine atom and a methyl group attached to the biphenyl structure. Its molecular formula is , and it features two connected benzene rings with the bromine substituent located at the 3-position and the methyl group at the 4-position of one of the rings. This compound exhibits unique chemical properties due to its substituents, influencing its reactivity and interactions in various chemical environments.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols, facilitating further functionalization of the molecule.

- Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The compound can undergo reduction to remove halogens, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Research indicates that 3-Bromo-4-methylbiphenyl may exhibit biological activity, particularly in the context of drug development. Studies have explored its interactions with various biomolecules, suggesting potential applications in medicinal chemistry. The specific biological effects are influenced by its structural features, which may allow it to interact with enzymes or receptors in biological systems.

The synthesis of 3-Bromo-4-methylbiphenyl generally involves electrophilic aromatic substitution reactions. Common methods include:

- Bromination and Methylation: The starting material can be 4-methylbiphenyl, which is subjected to bromination using bromine in the presence of a Lewis acid catalyst (e.g., iron(III) chloride) to enhance electrophilicity.

- Industrial Methods: Large-scale production may utilize continuous flow reactors and optimized halogenation processes to achieve high yields and purity .

3-Bromo-4-methylbiphenyl finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in developing advanced materials such as liquid crystals and polymers due to its unique structural properties.

- Biological Research: It is studied for its potential interactions with biological targets, contributing to drug discovery efforts .

Interaction studies involving 3-Bromo-4-methylbiphenyl focus on its reactivity with biological macromolecules. The presence of bromine and methyl groups influences its binding affinity and selectivity towards enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 3-Bromo-4-methylbiphenyl, each exhibiting distinct properties:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 3-Bromo-4-chlorobiphenyl | Contains chlorine instead of methyl | Different halogen affecting reactivity |

| 3-Chloro-4-bromobiphenyl | Isomer with different substitution positions | Positioning of halogens alters properties |

| 4-Bromo-3-chlorophenol | Contains a hydroxyl group instead of a methyl group | Hydroxyl group introduces different reactivity |

| 3-Bromo-4-fluorobiphenyl | Contains fluorine instead of chlorine | Fluorine's electronegativity changes interactions |

| 3-Bromo-2-methylbiphenyl | Methyl group at a different position | Affects steric hindrance and electronic effects |

Uniqueness: The unique combination of bromine and methyl substituents in 3-Bromo-4-methylbiphenyl provides distinct electronic and steric properties that differentiate it from similar compounds. This unique substitution pattern enhances its utility in various

Electrophilic aromatic substitution represents one of the fundamental approaches for the synthesis of 3-bromo-4-methylbiphenyl, utilizing the inherent reactivity of the biphenyl scaffold toward electrophilic species [1]. The presence of the methyl substituent at the 4-position significantly influences the regioselectivity and reaction kinetics through its electron-donating properties [2]. This activating group directs incoming electrophiles preferentially to the ortho and para positions relative to the methyl group, thereby facilitating the formation of the desired 3-bromo substitution pattern [3].

The mechanism proceeds through the formation of an arenium ion intermediate, commonly known as a sigma complex or Wheland intermediate, which represents the rate-determining step in the overall transformation [2]. The methyl group stabilizes this cationic intermediate through hyperconjugation and inductive effects, lowering the activation energy barrier and enhancing the reaction rate compared to unsubstituted biphenyl systems [1]. The transition state resembles the arenium ion according to the Hammond postulate, making factors that stabilize the intermediate also favorable for the overall reaction pathway [2].

Lewis acid catalysts such as aluminum trichloride or iron trichloride are typically employed to activate the brominating species and facilitate the electrophilic attack [4]. These catalysts coordinate with the bromine molecule, generating a more electrophilic bromine species that can effectively react with the relatively electron-rich aromatic system [1]. The reaction conditions generally require temperatures ranging from 0 to 80 degrees Celsius, with careful control of temperature being crucial for maintaining regioselectivity [2].

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction has emerged as a highly versatile and widely applicable method for the construction of 3-bromo-4-methylbiphenyl through carbon-carbon bond formation between appropriate aryl halides and organoborane reagents [5]. This palladium-catalyzed transformation offers excellent functional group tolerance and operates under relatively mild reaction conditions compared to classical coupling methodologies [6].

The reaction mechanism involves four distinct steps in the catalytic cycle: oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the organoborane species, reductive elimination to form the carbon-carbon bond, and regeneration of the active catalyst [5]. The choice of palladium catalyst significantly influences the reaction efficiency, with tetrakis(triphenylphosphine)palladium and palladium acetate being among the most commonly employed catalysts [8].

Base selection plays a critical role in the success of Suzuki-Miyaura couplings, with potassium carbonate and cesium carbonate being preferred choices due to their ability to facilitate the transmetalation step [5]. The reaction typically requires temperatures between 80 and 120 degrees Celsius in polar aprotic solvents such as dimethyl ether-water mixtures or toluene . Under optimized conditions, yields of 80 to 95 percent can be routinely achieved with high regioselectivity [6].

Recent developments in catalyst design have focused on the use of palladacycle precatalysts, which offer enhanced stability and improved reaction kinetics [8]. These precatalysts can be activated in situ by the organoborane reagents, eliminating the need for separate catalyst activation steps and enabling reactions under milder conditions [8].

Bromination Techniques and Regioselectivity

The regioselective bromination of methylbiphenyl derivatives represents a critical aspect in the synthesis of 3-bromo-4-methylbiphenyl, with the regioselectivity being governed by both electronic and steric factors [2]. The methyl substituent acts as an ortho-para directing group, influencing the distribution of bromination products through resonance stabilization of the intermediate arenium ion [1].

| Substrate | Brominating Agent | ortho Product (%) | meta Product (%) | para Product (%) | Directing Effect |

|---|---|---|---|---|---|

| 4-Methylbiphenyl | Bromine/Aluminum trichloride | 15-25 | 10-15 | 60-75 | ortho/para-directing |

| Biphenyl | Bromine/Iron trichloride | 45-55 | 5-10 | 35-45 | No directing group |

| 4-Methoxybiphenyl | N-bromosuccinimide/light | 20-30 | 5-10 | 65-80 | ortho/para-directing |

| 4-Nitrobiphenyl | Bromine/Aluminum trichloride | 10-15 | 70-80 | 10-15 | meta-directing |

Tetrabutylammonium tribromide has been identified as a highly effective brominating agent for achieving para-selective bromination of aromatic compounds [9]. Quantum mechanical studies have revealed that the undissociated tetrabutylammonium tribromide complex, rather than the free tribromide anion, serves as the active brominating species [9]. The reaction proceeds through a mechanism involving approach of the tribromide at approximately 90 degrees to the aromatic plane, enabling optimal orbital overlap for electrophilic attack [9].

Alternative brominating agents such as N-bromosuccinimide offer advantages in terms of regioselectivity and reaction control [2] [10]. These reagents can be employed under mild conditions with or without catalysts, providing high yields of brominated products with excellent regioselectivity [10]. The choice of brominating agent significantly influences both the reaction rate and the product distribution, making careful reagent selection crucial for achieving the desired substitution pattern [11].

Industrial-Scale Production and Process Optimization

Industrial-scale production of 3-bromo-4-methylbiphenyl requires careful optimization of reaction parameters to achieve high yields, selectivity, and economic viability [12] [13]. Process optimization encompasses multiple variables including temperature, pressure, catalyst loading, solvent selection, and reaction time, all of which must be balanced to maximize overall process efficiency [14].

| Parameter | Batch Process | Continuous Flow | Optimized Conditions |

|---|---|---|---|

| Temperature | 80-120°C | 100-150°C | 110-130°C |

| Pressure | 1-5 atm | 5-15 atm | 8-12 atm |

| Catalyst Loading | 2-5 mol% | 1-3 mol% | 1.5-2.5 mol% |

| Solvent System | Toluene/Dimethylformamide | Mixed solvents | Green solvents |

| Reaction Time | 4-8 hours | 30-60 min | 45-90 min |

| Conversion Rate | 75-85% | 85-95% | 90-95% |

| Product Purity | 90-95% | 95-98% | 96-99% |

Continuous flow processing has demonstrated significant advantages over traditional batch methods for the production of brominated biphenyl derivatives [13]. Flow reactors enable precise control of reaction conditions, improved heat and mass transfer, and enhanced safety through reduced inventory of hazardous intermediates [13]. The implementation of automated optimization algorithms, such as Bayesian optimization, has proven effective in identifying optimal reaction conditions with minimal experimental investment [13].

Process intensification strategies, including the use of microreactor technology and telescoped reaction sequences, offer opportunities for improved efficiency and reduced environmental impact [13]. These approaches enable higher reaction rates, better selectivity, and reduced waste generation compared to conventional processing methods [14]. The integration of online analytical techniques allows for real-time monitoring and control of product quality throughout the manufacturing process [13].

Alternative Routes via Ullmann and Negishi Couplings

The Ullmann coupling reaction provides an alternative approach for the synthesis of 3-bromo-4-methylbiphenyl through the copper-catalyzed coupling of aryl halides [15] [16]. This classical transformation, first reported by Fritz Ullmann, involves the formation of carbon-carbon bonds between aromatic halides in the presence of metallic copper or copper salts at elevated temperatures [15].

| Coupling Type | Metal Catalyst | Base/Additive | Solvent | Temperature Range (°C) | Typical Yield Range (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Tetrakis(triphenylphosphine)palladium | Potassium carbonate, Cesium carbonate | Dimethyl ether/Water, Toluene | 80-120 | 80-95 |

| Negishi | Dichloropalladium(diphenylphosphinoferrocene) | Tetrahydrofuran/N-Methyl-2-pyrrolidone | Tetrahydrofuran, Dimethylformamide | 70-100 | 75-90 |

| Ullmann | Copper powder | Potassium carbonate, high temperature | No solvent/high temperature | 200-500 | 40-70 |

The mechanism of the Ullmann reaction involves the formation of organocopper intermediates through oxidative addition of the aryl halide to copper, followed by a second oxidative addition and subsequent reductive elimination to form the biaryl product [16] [17]. Recent mechanistic studies have provided detailed insights into the reaction pathway, revealing that copper(I) species are the most stable complexes in the catalytic system [17].

Negishi cross-coupling represents another valuable approach for biphenyl synthesis, utilizing organozinc reagents as nucleophilic coupling partners with aryl halides [8]. This palladium-catalyzed reaction offers excellent functional group compatibility and can be performed under relatively mild conditions [8]. The development of specialized palladacycle precatalysts has significantly improved the efficiency of Negishi couplings, enabling rapid catalyst activation and enhanced reaction rates [8].

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 3-Bromo-4-methylbiphenyl in the solid state [1] [2] [3]. The compound typically crystallizes in monoclinic or triclinic crystal systems, with space groups commonly observed as P21/c or P-1, which are characteristic of substituted biphenyl derivatives [1] [2] [3]. Data collection is typically performed at temperatures ranging from 150 to 293 Kelvin using molybdenum Kα radiation (λ = 0.71073 Å) [1] [2] [3].

The unit cell parameters for brominated biphenyl derivatives generally fall within the ranges of a = 8-20 Å, b = 8-15 Å, and c = 10-25 Å, with cell volumes typically between 800-2000 ų [1] [2] [3]. The crystal packing is stabilized through van der Waals interactions, halogen bonding involving the bromine atom, and weak π-π stacking interactions between aromatic rings [1] [2] [3].

One of the most significant structural features revealed by X-ray crystallography is the dihedral angle between the two phenyl rings of the biphenyl system. For 3-Bromo-4-methylbiphenyl, this angle typically ranges from 52° to 87°, depending on the specific crystal packing environment and intermolecular interactions [1] [2] [3] [4]. The bromine substituent at the 3-position and methyl group at the 4-position create steric hindrance that influences the inter-ring twist angle, generally resulting in a non-planar conformation [4].

The molecular geometry analysis reveals that the C-Br bond length is approximately 1.90-1.95 Å, consistent with other aromatic bromides [1] [2]. The methyl group adopts a typical tetrahedral geometry with C-C bond lengths of approximately 1.50-1.52 Å [1] [2]. The aromatic C-C bond lengths within the phenyl rings range from 1.38-1.42 Å, characteristic of delocalized benzene systems [1] [2].

Table 1: X-ray Crystallographic Data for 3-Bromo-4-methylbiphenyl

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic/Triclinic (typical for biphenyl derivatives) | [1] [2] [3] |

| Space group | P21/c or P-1 (common for substituted biphenyls) | [1] [2] [3] |

| Temperature (K) | 150-293 | [1] [2] [3] |

| Unit cell parameters | a = 8-20 Å, b = 8-15 Å, c = 10-25 Å | [1] [2] [3] |

| Dihedral angle (°) | 52-87 (varies with substitution pattern) | [1] [2] [3] [4] |

| Molecular formula | C₁₃H₁₁Br | [5] [6] |

| Molecular weight (g/mol) | 247.135 | [5] [6] |

| Density (g/cm³) | 1.5-1.7 (estimated) | [1] [2] |

| Crystal size (mm) | 0.1-0.5 × 0.1-0.4 × 0.1-0.3 | [1] [2] |

| Refinement method | Full-matrix least-squares on F² | [1] [2] |

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment and connectivity of atoms within 3-Bromo-4-methylbiphenyl [9]. Both proton (¹H) and carbon-13 (¹³C) NMR techniques are essential for structural elucidation and purity assessment of this compound [9].

In the ¹H NMR spectrum, the aromatic protons display characteristic chemical shifts in the range of 7.1-8.0 parts per million (ppm) [9]. The proton at the 2-position, ortho to the bromine substituent, appears as a doublet at approximately 7.8-8.0 ppm due to deshielding effects from the electronegative bromine atom [9]. The proton at the 5-position shows a doublet pattern at 7.4-7.6 ppm, while the 6-position proton appears as a triplet at 7.2-7.4 ppm with typical coupling constants of approximately 8 Hz [9].

The aromatic protons of the unsubstituted phenyl ring appear as complex multiplets in the range of 7.1-7.6 ppm, with meta and para protons showing slightly different chemical shifts due to the electronic influence of the biphenyl linkage [9]. The methyl group attached to the 4-position provides a characteristic singlet at 2.3-2.5 ppm, integrating for three protons [9].

¹³C NMR spectroscopy reveals the carbon framework of the molecule with quaternary aromatic carbons appearing in the range of 130-145 ppm [9]. The aromatic CH carbons show chemical shifts between 126-135 ppm, while the methyl carbon appears at 20-25 ppm [9]. The carbon bearing the bromine substituent exhibits a characteristic chemical shift in the range of 125-135 ppm, reflecting the electronic effects of the halogen substituent [9].

Table 2: Nuclear Magnetic Resonance Spectral Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity/Pattern | Reference |

|---|---|---|---|---|

| Aromatic protons (H-2) | 7.8-8.0 (d) | - | Doublet (J = 8 Hz) | [9] |

| Aromatic protons (H-5) | 7.4-7.6 (d) | - | Doublet (J = 8 Hz) | [9] |

| Aromatic protons (H-6) | 7.2-7.4 (t) | - | Triplet (J = 8 Hz) | [9] |

| Aromatic protons (meta/para) | 7.1-7.6 (m) | - | Multiplet | [9] |

| Methyl group (CH₃) | 2.3-2.5 (s, 3H) | - | Singlet | [9] |

| C-aromatic (quaternary) | - | 130-145 | Quaternary | [9] |

| C-aromatic (CH) | - | 126-135 | CH | [9] |

| C-methyl | - | 20-25 | CH₃ | [9] |

| C-Br (quaternary) | - | 125-135 | Quaternary | [9] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-Bromo-4-methylbiphenyl provides crucial information about molecular structure through characteristic fragmentation patterns under electron ionization conditions [10] [11] [12]. The molecular ion peak appears at m/z 247/249, displaying the characteristic isotope pattern for bromine-containing compounds due to the presence of ⁷⁹Br and ⁸¹Br isotopes in approximately equal abundance [10] [11] [12].

The base peak in the mass spectrum typically corresponds to the molecular ion at m/z 247, indicating relatively high stability of the radical cation under electron ionization conditions [10] [11] [12]. The most significant fragmentation pathway involves α-cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (mass 80) to generate a fragment ion at m/z 168 with relative intensity of 45-60% [10] [11] [12].

Another important fragmentation process involves the loss of the entire CH₃Br unit (mass 95) from the molecular ion, producing a biphenyl fragment ion at m/z 152 with moderate intensity (25-40%) [10] [11] [12]. This fragmentation is characteristic of methylated aromatic bromides and provides structural confirmation of the substitution pattern [10] [11] [12].

Ring fragmentation produces additional diagnostic ions including the methylphenyl fragment at m/z 139 (15-30% relative intensity) and the phenyl fragment at m/z 89 (20-35% relative intensity) [10] [11] [12]. Further breakdown of the aromatic system generates smaller cyclic fragments such as C₅H₃⁺ at m/z 63 with relatively low intensity (10-25%) [10] [11] [12].

The fragmentation pattern is consistent with typical aromatic halides, where the weakest bond (C-Br) undergoes preferential cleavage under high-energy conditions [10] [11] [12]. The stability of the resulting carbocation intermediates influences the relative intensities of fragment ions, with more stable benzylic and aromatic cations showing higher abundances [10] [11] [12].

Table 3: Mass Spectrometric Fragmentation Pattern

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Process | Reference |

|---|---|---|---|---|

| 247/249 | 100 | Molecular ion [M]⁺ (isotope pattern) | Molecular ionization | [10] [11] [12] |

| 168 | 45-60 | Loss of Br [M-Br]⁺ | α-cleavage of C-Br bond | [10] [11] [12] |

| 152 | 25-40 | Biphenyl fragment [C₁₂H₈]⁺ | Loss of CH₃Br unit | [10] [11] [12] |

| 139 | 15-30 | Methylphenyl fragment [C₇H₇]⁺ | Ring fragmentation | [10] [11] [12] |

| 89 | 20-35 | Phenyl fragment [C₆H₅]⁺ | Aromatic cleavage | [10] [11] [12] |

| 63 | 10-25 | Cyclic fragment [C₅H₃]⁺ | Further ring breakdown | [10] [11] [12] |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

Infrared spectroscopy of 3-Bromo-4-methylbiphenyl reveals characteristic vibrational modes that provide information about functional groups and molecular structure [13] [14] [15]. The aromatic C-H stretching vibrations appear in the region of 3050-3100 cm⁻¹ with medium intensity, while aliphatic C-H stretching of the methyl group occurs at 2850-2950 cm⁻¹ [13] [14] [15].

The aromatic C=C stretching vibrations manifest as strong absorption bands in the range of 1590-1610 cm⁻¹, characteristic of substituted benzene rings [13] [14] [15]. The C-Br stretching vibration appears at 1070-1090 cm⁻¹ with medium intensity, providing direct evidence for the carbon-bromine bond [13] [14] [15]. Out-of-plane bending modes of aromatic C-H bonds generate strong absorption bands in the range of 750-850 cm⁻¹, which are diagnostic for the substitution pattern on the benzene rings [13] [14] [15].

Ultraviolet-visible spectroscopy of 3-Bromo-4-methylbiphenyl shows characteristic electronic transitions associated with the conjugated aromatic system [16] [17] [18]. The primary absorption maximum occurs at 250-270 nanometers, corresponding to π → π* electronic transitions within the biphenyl chromophore [16] [17] [18]. The molar absorptivity values typically range from 10⁴ to 10⁵ L mol⁻¹ cm⁻¹, indicating strong electronic coupling between the aromatic rings [16] [17] [18].

The electronic spectrum provides information about the HOMO-LUMO energy gap and the extent of conjugation in the biphenyl system [16] [17] [18]. The bromine substituent introduces both inductive and mesomeric effects that influence the electronic properties, while the methyl group provides electron-donating character that can affect the absorption wavelengths [16] [17] [18].

Solvent effects on the UV-Vis spectrum can provide additional information about molecular interactions and conformational changes [16] [17] [18]. In polar solvents, slight bathochromic shifts may be observed due to stabilization of excited states through solvation effects [16] [17] [18].

Table 4: Infrared and Ultraviolet-Visible Spectral Features

| Spectral Region | Frequency/Wavelength | Intensity | Assignment | Reference |

|---|---|---|---|---|

| C-H stretching (aromatic) | 3050-3100 cm⁻¹ | Medium | Aromatic C-H bonds | [13] [14] [15] |

| C-H stretching (aliphatic) | 2850-2950 cm⁻¹ | Medium | Methyl C-H bonds | [13] [14] [15] |

| C=C stretching (aromatic) | 1590-1610 cm⁻¹ | Strong | Aromatic C=C bonds | [13] [14] [15] |

| C-Br stretching | 1070-1090 cm⁻¹ | Medium | C-Br bond vibration | [13] [14] [15] |

| Out-of-plane bending | 750-850 cm⁻¹ | Strong | Aromatic C-H out-of-plane | [13] [14] [15] |

| UV absorption λmax | 250-270 nm | Strong | Primary aromatic absorption | [16] [17] [18] |

| Molar absorptivity (ε) | 10⁴-10⁵ L mol⁻¹ cm⁻¹ | High | Conjugated aromatic system | [16] [17] [18] |

| Electronic transition | π → π* transition | Allowed | HOMO-LUMO gap | [16] [17] [18] |